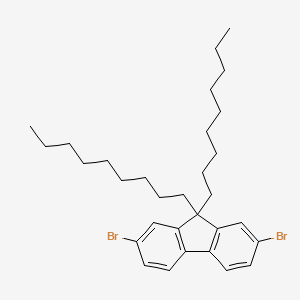

2,7-Dibromo-9,9-dinonyl-9H-fluorene

Vue d'ensemble

Description

2,7-Dibromo-9,9-dinonyl-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene ring and two nonyl groups at the 9 position. It is primarily used as an intermediate in the synthesis of various organic semiconducting materials, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-dinonyl-9H-fluorene typically involves the bromination of 9,9-dinonylfluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The 2,7-dibromo substitution pattern facilitates controlled polymerization through Suzuki-Miyaura coupling, a cornerstone reaction for synthesizing conjugated polymers.

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (0.02 equiv.)

-

Solvent System: Toluene and 1 M Na₂CO₃ (1:1 v/v)

-

Temperature: 85°C

-

Time: 72 hours

Example Protocol ( ):

-

Combine 2,7-dibromo-9,9-dinonyl-9H-fluorene (1.00 mmol) with a diboronic ester (1.00 mmol) in degassed toluene/Na₂CO₃.

-

Add Pd(PPh₃)₄ and reflux under nitrogen.

-

Precipitate the polymer in methanol and purify via Soxhlet extraction.

| Polymer Product | Mn (g/mol) | Mp (g/mol) | PDI | Yield (%) |

|---|---|---|---|---|

| Poly(9,9-dinonylfluorene) | 12,878 | 35,674 | 4.2 | 99 |

This method produces high-molecular-weight polymers (>10,000 g/mol) with broad polydispersity, typical for step-growth polymerizations .

Stille Coupling

Stille coupling leverages organotin reagents for C–C bond formation, though it is less commonly employed than Suzuki coupling for this substrate.

Key Features:

-

Reagents: Stannanes (e.g., trimethyltin chloride)

-

Catalyst: Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃

-

Solvent: THF or DMF

While direct examples of Stille coupling with 2,7-dibromo-9,9-dinonylfluorene are scarce in the provided literature, analogous fluorene derivatives (e.g., 9,9-dioctyl-2,7-dibromofluorene) have been used to synthesize alternating copolymers with thiophene or benzothiadiazole units .

Nucleophilic Substitution

The bromine atoms at positions 2 and 7 are susceptible to nucleophilic displacement under specific conditions.

Reaction Pathways:

-

Halogen Exchange: Bromine can be replaced by iodine using NaI in acetone (Finkelstein reaction).

-

Grignard Reagents: Alkyl/aryl Grignard reagents substitute bromine to form alkylated/arylated fluorenes.

Example Grignard Reaction ( ):

-

React 2,7-dibromofluorene with a Grignard reagent (e.g., 2-bromobiphenyl-MgBr).

-

Form spirobifluorene derivatives via intramolecular coupling.

This method is critical for synthesizing hole-transport materials like Spiro-NPB .

Polymerization via Yamamoto Coupling

Ni(0)-mediated Yamamoto coupling enables homo-polymerization of dibromofluorenes.

Conditions:

-

Catalyst: Ni(COD)₂ (COD = 1,5-cyclooctadiene)

-

Ligand: 2,2'-Bipyridine

-

Solvent: DMAc or DMF

Outcome:

-

Produces poly(9,9-dinonylfluorene) with regioregularity.

-

Limited to homopolymers due to lack of monomer selectivity .

Functionalization via Lithiation

Directed ortho-metallation (DoM) enables functional group introduction at specific positions.

Protocol:

-

Treat 2,7-dibromo-9,9-dinonylfluorene with LDA (lithium diisopropylamide) at −78°C.

-

Quench with electrophiles (e.g., DMF for formylation, CO₂ for carboxylation).

This strategy is underutilized but offers routes to electron-deficient fluorenes for n-type semiconductors .

Photophysical Modifications

The fluorene core undergoes photooxidation, forming ketones or sulfones under UV/ozone exposure.

| Modification Type | Conditions | Product | Application |

|---|---|---|---|

| Oxidation | UV/O₃, 254 nm | 9-Fluorenone derivatives | Electron-transport layers |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated fluorenes | Water-soluble conjugated polymers |

Comparative Reactivity of Fluorene Derivatives

The nonyl chains sterically hinder reactions at the 9-position but enhance solubility for solution processing.

| Derivative | Bromine Reactivity | Solubility (Toluene) | Thermal Stability |

|---|---|---|---|

| 2,7-Dibromo-9,9-dinonylfluorene | High | >50 mg/mL | >300°C |

| 2,7-Dibromo-9H-fluorene | High | <1 mg/mL | ~250°C |

| 2,7-Dibromo-9,9-dioctylfluorene | High | ~40 mg/mL | >290°C |

Challenges and Limitations

Applications De Recherche Scientifique

2,7-Dibromo-9,9-dinonyl-9H-fluorene is widely used in scientific research, particularly in the development of organic electronic materials. Its applications include:

Organic Light-Emitting Diodes (OLEDs): Used as a precursor in the synthesis of blue-emitting materials for OLEDs.

Organic Photovoltaics (OPVs): Utilized in the development of semiconducting polymers for solar cells.

Field-Effect Transistors (FETs): Employed in the fabrication of organic FETs due to its high charge-carrier mobility.

Biological Applications: Investigated for potential use in bioimaging and biosensing due to its fluorescent properties.

Mécanisme D'action

The mechanism of action of 2,7-Dibromo-9,9-dinonyl-9H-fluorene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The bromine atoms facilitate further functionalization through coupling reactions, allowing the synthesis of complex organic semiconductors. The nonyl groups at the 9 position provide solubility and processability, making it suitable for solution-based fabrication techniques.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene

- 2,7-Dibromo-9,9-dioctyl-9H-fluorene

- 2,7-Dibromo-9,9-dihexyl-9H-fluorene

Uniqueness

2,7-Dibromo-9,9-dinonyl-9H-fluorene is unique due to the presence of nonyl groups, which provide enhanced solubility and processability compared to its dimethyl, dioctyl, and dihexyl counterparts. This makes it particularly suitable for applications requiring solution processing, such as inkjet printing and spin coating in the fabrication of electronic devices.

Activité Biologique

2,7-Dibromo-9,9-dinonyl-9H-fluorene is a synthetic compound belonging to the fluorene family, characterized by its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . The presence of bromine atoms at the 2 and 7 positions of the fluorene core contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in cellular processes. For instance, indazole derivatives have shown the ability to modulate kinases such as chk1 and chk2, which are crucial in cell cycle regulation and apoptosis .

Anticancer Activity

Studies have demonstrated that fluorene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, research on structurally related compounds has shown effective inhibition of cell growth in colon and melanoma cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Recent investigations into similar fluorene-based compounds have revealed promising antimicrobial activities. Compounds derived from 2,7-dichloro-9H-fluorene have been tested against multidrug-resistant bacterial strains and shown notable efficacy . The potential for this compound to exhibit similar properties warrants further exploration.

Case Studies

- Cytotoxicity Assays : In vitro studies on related fluorene compounds indicate that they can induce apoptosis in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells. These studies utilized fluorescence-activated cell sorting (FACS) analysis to assess cell viability and apoptosis markers .

- Molecular Docking Studies : Molecular docking studies have suggested that fluorene derivatives can effectively bind to dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis pathways. Inhibition of DHFR leads to disrupted cellular proliferation, making these compounds potential candidates for anticancer and antimicrobial drug development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H38Br2 |

| Molecular Weight | 485.43 g/mol |

| Anticancer Activity | Effective against A549, MDA-MB-231 |

| Antimicrobial Activity | Effective against multidrug-resistant strains |

Propriétés

IUPAC Name |

2,7-dibromo-9,9-di(nonyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44Br2/c1-3-5-7-9-11-13-15-21-31(22-16-14-12-10-8-6-4-2)29-23-25(32)17-19-27(29)28-20-18-26(33)24-30(28)31/h17-20,23-24H,3-16,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSQKYKDZNFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623143 | |

| Record name | 2,7-Dibromo-9,9-dinonyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480997-58-8 | |

| Record name | 2,7-Dibromo-9,9-dinonyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.